molecular formula C9H6ClIN2 B13034519 6-Chloro-4-iodoisoquinolin-3-amine

6-Chloro-4-iodoisoquinolin-3-amine

Cat. No.: B13034519
M. Wt: 304.51 g/mol
InChI Key: PEEKPDCMZCVOMM-UHFFFAOYSA-N
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Description

6-Chloro-4-iodoisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C9H6ClIN2 It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodoisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For instance, 6-chloroisoquinoline can be iodinated using iodine and a suitable oxidizing agent to yield 6-Chloro-4-iodoisoquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-iodoisoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .

Scientific Research Applications

6-Chloro-4-iodoisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodoisoquinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-iodoisoquinolin-3-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

6-chloro-4-iodoisoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13)

InChI Key

PEEKPDCMZCVOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C=C1Cl)I)N

Origin of Product

United States

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